3-Chloro-5-[3-(chloromethyl)-4-oxopyridazin-1-yl]benzonitrile
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Overview
Description
3-Chloro-5-[3-(chloromethyl)-4-oxopyridazin-1-yl]benzonitrile is an organic compound with a complex structure that includes a chlorinated benzonitrile and a pyridazinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-[3-(chloromethyl)-4-oxopyridazin-1-yl]benzonitrile typically involves multiple steps. One common method is the reaction of 3-chlorobenzonitrile with chloromethylpyridazinone under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the process. For example, the use of copper nanoparticles can catalyze the reduction of 3-chlorobenzonitrile to 3-chlorobenzylamine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as ammoxidation, dehydration, and catalytic reduction, depending on the specific requirements of the production.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-[3-(chloromethyl)-4-oxopyridazin-1-yl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agents used.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The chloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitrile group can yield 3-chlorobenzylamine .
Scientific Research Applications
3-Chloro-5-[3-(chloromethyl)-4-oxopyridazin-1-yl]benzonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and inhibition.
Industry: Used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-5-[3-(chloromethyl)-4-oxopyridazin-1-yl]benzonitrile involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
3-Chlorobenzonitrile: A simpler compound with similar reactivity but lacking the pyridazinone moiety.
3-Chloro-5-methoxybenzonitrile: Another chlorinated benzonitrile with different substituents.
Uniqueness
3-Chloro-5-[3-(chloromethyl)-4-oxopyridazin-1-yl]benzonitrile is unique due to the presence of both the chlorinated benzonitrile and the pyridazinone moiety, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H7Cl2N3O |
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Molecular Weight |
280.11 g/mol |
IUPAC Name |
3-chloro-5-[3-(chloromethyl)-4-oxopyridazin-1-yl]benzonitrile |
InChI |
InChI=1S/C12H7Cl2N3O/c13-6-11-12(18)1-2-17(16-11)10-4-8(7-15)3-9(14)5-10/h1-5H,6H2 |
InChI Key |
LJHFNIYRMFDXFO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C(C1=O)CCl)C2=CC(=CC(=C2)C#N)Cl |
Origin of Product |
United States |
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